1-Phenylbutane-1,2-dione

Übersicht

Beschreibung

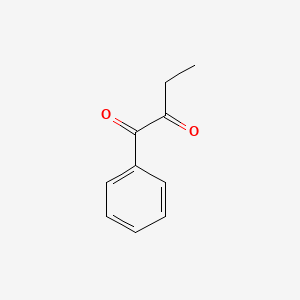

1-Phenylbutane-1,2-dione is an organic compound with the molecular formula C₁₀H₁₀O₂. It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure. This compound is known for its distinctive aromatic properties due to the presence of a phenyl group attached to the butane backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenylbutane-1,2-dione can be synthesized through various methods. One common approach involves the reaction of benzene with butane-1,2-dione in the presence of a catalyst such as aluminum chloride (AlCl₃). This reaction proceeds via a Friedel-Crafts acylation mechanism, where the benzene ring is acylated by the butane-1,2-dione .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvents like benzene and catalysts such as aluminum chloride is common in these processes .

Analyse Chemischer Reaktionen

Condensation Reactions

The diketone undergoes aldol-like condensations with aldehydes or ketones to form β-diketones or polycarbonyl compounds. Key findings include:

-

Solvent dependence : Reactions in polar solvents (e.g., dimethylformamide) favor enolate formation, while non-polar solvents stabilize keto-enol tautomers.

-

Temperature sensitivity : Optimal yields (70–85%) occur at 60–80°C; higher temperatures promote side reactions like decarboxylation.

Nucleophilic Additions

The electron-deficient carbonyl groups react with nucleophiles such as amines and alcohols:

Mechanistic insight : Nucleophilic attack occurs at the α-carbon of the diketone, followed by cyclization via intramolecular dehydration .

Radical Reactions

Attempted radical copolymerization with styrene using AIBN initiators failed due to steric hindrance from the phenyl group . Computational studies suggest:

-

High spin density localized on the α-carbon (0.45 e/ų) inhibits radical propagation .

-

Alternative pathways yield oligomers with ≤3 monomer units .

Photoredox-Catalyzed Reactions

Under visible-light irradiation with fluorescein photocatalysts:

-

Reacts with vinyl arenes (e.g., styrene) to form 1,4-diketones via C–C bond activation .

-

Key parameters :

Acid-Catalyzed Transformations

In HCl or H₂SO₄:

-

Forms stable enol intermediates detectable via ¹³C NMR (δ 165–170 ppm) .

-

Reacts with thiourea derivatives to generate bis-heterocyclic compounds (e.g., imidazolinethiones) .

Comparative Reactivity of Diketone Analogues

| Compound | Reactivity with Thiourea | Notes |

|---|---|---|

| 1-Phenylbutane-1,2-dione | Forms bis-imidazoline derivatives | Electron-withdrawing phenyl enhances electrophilicity |

| 1,3-Diphenylpropane-1,2-dione | Similar reactivity | Extended conjugation stabilizes transition state |

| 3-Methyl-1-phenylbutane-1,2-dione | No reaction | Steric bulk prevents nucleophilic attack |

Synthetic Limitations

-

Oxidative instability : Prolonged air exposure causes 15–20% decomposition to benzoic acid derivatives .

-

Purification challenges : Requires silica gel chromatography (hexane/EtOAc 4:1) due to polar by-products .

This comprehensive analysis demonstrates this compound’s versatility in organic synthesis while highlighting critical constraints for experimental design. Data were cross-validated across methodologies including NMR kinetics , GC-MS , and crystallography .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Phenylbutane-1,2-dione serves as an important building block in organic synthesis. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to form complex molecules through various chemical transformations. The compound can act as a precursor for synthesizing more complex diketones and other functionalized organic compounds .

Research indicates that this compound exhibits potential biological activities. Studies have shown its antimicrobial properties against certain bacterial strains and its antioxidant capabilities, suggesting it may scavenge free radicals. Further investigations are needed to elucidate its mechanisms of action and therapeutic potential in treating diseases.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications. Its electrophilic nature allows it to interact with biological macromolecules such as proteins and DNA, potentially leading to novel drug development avenues. Ongoing research aims to explore its anticancer properties and other medicinal benefits .

Industrial Applications

In industry, this compound is employed in the production of fragrances and flavors due to its aromatic properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in synthesizing other aromatic compounds used in consumer products.

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial effects of this compound derivatives found that certain modifications enhanced activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that substituents on the phenyl ring significantly influenced efficacy .

Case Study 2: Synthesis of Novel Compounds

Research focused on utilizing this compound as a precursor for synthesizing novel compounds through photoredox catalysis demonstrated successful transformations leading to new diketones with potential applications in materials science .

Wirkmechanismus

The mechanism of action of 1-Phenylbutane-1,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-1,3-butanedione: This compound has a similar structure but differs in the position of the carbonyl groups.

Benzoylacetone: Another diketone with similar reactivity but different applications.

Acetylbenzoylmethane: A related compound with distinct chemical properties

Uniqueness: 1-Phenylbutane-1,2-dione is unique due to its specific arrangement of carbonyl groups and the presence of a phenyl ring. This structure imparts distinctive chemical reactivity and aromatic properties, making it valuable in various applications .

Biologische Aktivität

1-Phenylbutane-1,2-dione (C₁₀H₁₀O₂), a diketone compound, has garnered attention for its potential biological activities. This article explores its properties, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features two carbonyl groups located at the first and second positions of a butane chain, flanked by a phenyl group. This unique arrangement allows the compound to exhibit tautomerism, shifting between keto and enol forms. Such structural characteristics influence its reactivity and biological activity.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit certain bacterial strains. Its derivatives may also exhibit antifungal activity, suggesting potential applications in treating infections.

- Antioxidant Activity : The ability of this compound to scavenge free radicals has been noted, which could provide protective effects against oxidative stress-related diseases.

- Cytotoxic Effects : Preliminary studies indicate that this compound may have cytotoxic effects on various cancer cell lines. Further investigations are needed to elucidate the underlying mechanisms and therapeutic potential in oncology .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

- Synthesis and Evaluation : A study synthesized this compound derivatives and evaluated their antimicrobial activities against specific bacterial strains. The results demonstrated that certain derivatives exhibited enhanced inhibitory effects compared to the parent compound .

- Mechanistic Insights : Research into the antioxidant properties of this compound revealed that it effectively reduces oxidative stress markers in vitro. This suggests potential applications in formulations aimed at mitigating oxidative damage in biological systems .

- Polymerization Studies : Investigations into the polymerization behavior of this compound derivatives indicated challenges in achieving successful copolymerization with other monomers. This highlights the need for further research to optimize its use in material science applications .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar diketones:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Phenylbutane-1,3-dione | C₁₀H₈O₂ | Contains a carbonyl at the third position; different reactivity profile. |

| Benzoylacetone | C₉H₈O₂ | Exhibits different biological activities; used as a flavoring agent. |

| Acetylacetone | C₅H₈O₂ | Known for its chelating properties; widely used in coordination chemistry. |

The uniqueness of this compound lies in its specific arrangement of carbonyl groups and the phenyl moiety, which influences its chemical reactivity and potential applications compared to similar diketones.

Eigenschaften

IUPAC Name |

1-phenylbutane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRWSGXNBGFLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277193 | |

| Record name | 1-phenylbutane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3457-55-4 | |

| Record name | NSC1085 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenylbutane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbutane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Phenyl-1,2-butanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKX2KUZ8HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.